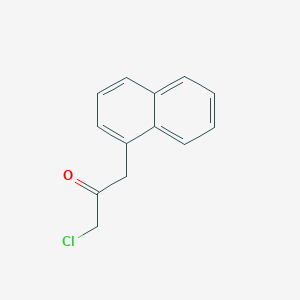
Biotin-Cysteamine
描述
Biotin-Cysteamine is a compound that combines biotin, a water-soluble B-vitamin, with cysteamine, a small aminothiol derived from the degradation of coenzyme A Biotin is essential for various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism Cysteamine, on the other hand, is known for its antioxidant properties and its role in treating cystinosis, a rare genetic disorder
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-Cysteamine typically involves the conjugation of biotin with cysteamine through a series of chemical reactions. One common method is the use of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to activate the carboxyl group of biotin, allowing it to react with the amine group of cysteamine. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), under mild conditions to prevent the degradation of the sensitive thiol group in cysteamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple biotin and cysteamine, ensuring high yield and purity. The process typically includes purification steps, such as high-performance liquid chromatography (HPLC), to remove any impurities and obtain the desired product .
化学反应分析
Types of Reactions
Biotin-Cysteamine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteamine can be oxidized to form disulfides.
Reduction: Disulfides formed from oxidation can be reduced back to thiols.
Substitution: The amine group in cysteamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of cystamine, a disulfide-linked dimer of cysteamine.
Reduction: Regeneration of cysteamine from cystamine.
Substitution: Formation of various substituted derivatives of cysteamine, depending on the reagents used.
科学研究应用
Biotin-Cysteamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving biotinylation, a process where biotin is attached to proteins or nucleic acids for detection and purification purposes.
Medicine: Investigated for its potential therapeutic effects, particularly in treating cystinosis and other genetic disorders.
Industry: Utilized in the production of diagnostic kits and assays, where biotinylated molecules are used for detection and quantification
作用机制
The mechanism of action of Biotin-Cysteamine involves the individual properties of biotin and cysteamine:
相似化合物的比较
Biotin-Cysteamine can be compared with other similar compounds, such as:
Biotin: While biotin alone is essential for metabolic processes, its combination with cysteamine enhances its antioxidant properties.
Cysteamine: Cysteamine alone is used for treating cystinosis, but its combination with biotin provides additional benefits in metabolic processes.
Mercaptoethylguanidine (MEG): Another aminothiol with structural similarities to cysteamine, MEG is being investigated for its potential to repair proteins with cysteine mutations.
This compound stands out due to its dual functionality, combining the metabolic benefits of biotin with the antioxidant properties of cysteamine, making it a unique and versatile compound in scientific research and industrial applications.
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-sulfanylethyl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S2/c16-10(13-5-6-18)4-2-1-3-9-11-8(7-19-9)14-12(17)15-11/h8-9,11,18H,1-7H2,(H,13,16)(H2,14,15,17)/t8-,9-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWINLMLFGLKCY-QXEWZRGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCS)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCS)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6324135.png)






![2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6324187.png)





